{8-Oxaspiro[4.5]decan-1-yl}methanol
Description
Contextualization of Spirocyclic Structures in Organic Chemistry
Spirocyclic compounds are a class of molecules characterized by a distinctive structural feature: two rings connected by a single, common atom known as the spiro atom. tandfonline.com This arrangement forces the two rings into perpendicular planes, creating a rigid and well-defined three-dimensional geometry. guidechem.com
In recent decades, chemical research has seen a conceptual shift away from flat, aromatic, sp2-hybridized structures toward more complex, sp3-rich molecules. This move, often dubbed "escaping flatland," is driven by the recognition that three-dimensional scaffolds can offer superior properties for various applications, particularly in drug discovery. bldpharm.com Spirocycles are at the forefront of this movement. bldpharm.com Their inherent three-dimensionality allows for the precise spatial projection of functional groups, which can lead to more specific and effective interactions with biological targets like proteins. tandfonline.comrsc.org
The introduction of a spirocyclic core into a molecule can significantly influence its physicochemical properties. Compared to their simpler monocyclic or linear counterparts, spirocycles often exhibit modified solubility, lipophilicity, and metabolic stability. bldpharm.com The rigid nature of many spirocyclic systems also provides a conformational lock, which can be advantageous in designing molecules that fit into specific binding pockets. tandfonline.comresearchgate.net
Table 1: Comparison of General Properties: Aromatic vs. Spirocyclic Scaffolds
Property Aromatic Scaffolds Spirocyclic Scaffolds Geometry Predominantly flat (2D) Inherently three-dimensional (3D) Carbon Hybridization Mainly sp2 High fraction of sp3 carbons (Fsp3) msu.edu Conformational Flexibility Rigid and planar Rigid but with defined 3D conformations Solubility (Aqueous) Generally lower Often higher due to increased sp3 character Novelty in Chemical Space Well-explored Offers access to novel and under-explored chemical space solubilityofthings.com
The Significance of Heterocyclic Motifs in Compound Design
Heterocyclic compounds are cyclic structures in which one or more ring atoms are elements other than carbon, known as heteroatoms. mdpi.com Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these systems. The prevalence of heterocyclic motifs in chemistry and biology is immense; they form the core of countless natural products, including vitamins and nucleic acids, and it is estimated that over 85% of all biologically active compounds contain at least one heterocyclic ring. nih.gov
In drug design, heterocycles are considered "privileged structures" because of their proven success in interacting with a wide range of biological targets. rsc.org The inclusion of heteroatoms imparts several key features:
Modulation of Physicochemical Properties: Heteroatoms can alter a molecule's polarity, solubility, lipophilicity, and hydrogen bonding capacity. For instance, incorporating an oxygen atom, as in an oxaspirocycle, can improve aqueous solubility. nih.gov
Structural Diversity: The variety of available heteroatoms and ring sizes provides a vast toolkit for medicinal chemists to create diverse molecular frameworks.
Biological Interactions: The lone pairs of electrons on heteroatoms can act as hydrogen bond acceptors, a crucial interaction for binding to enzymes and receptors.
The combination of a spirocyclic scaffold with a heterocyclic ring, as seen in {8-Oxaspiro[4.5]decan-1-yl}methanol, merges the benefits of both motifs. The "oxa-" prefix denotes the presence of an oxygen atom as a heteroatom within the spirocyclic system, creating a structure with a unique spatial arrangement and electronic properties that can be exploited in compound design.
Role of Methanol (B129727) Functionalities in Chemical Reactivity and Derivatization
The term "methanol functionality" refers to the hydroxymethyl group (-CH2OH), which is a primary alcohol. This functional group is one of the most fundamental and versatile in organic chemistry. solubilityofthings.com Its reactivity is dominated by the polar hydroxyl (-OH) group, where the oxygen atom is electron-rich and the attached hydrogen and carbon atoms are electrophilic. msu.edu
The hydroxyl group is a key site for further chemical modification, making compounds like this compound valuable synthetic intermediates. The primary alcohol can undergo a variety of important reactions:
Oxidation: Primary alcohols can be oxidized to form aldehydes under mild conditions, or further oxidized to carboxylic acids using stronger oxidizing agents. britannica.comsavemyexams.com This provides a pathway to introduce new functional groups.
Esterification: In the presence of a carboxylic acid, an alcohol can form an ester, a common functional group in pharmaceuticals and materials. solubilityofthings.com
Substitution: The hydroxyl group itself is a poor leaving group, but it can be converted into a better one (e.g., by protonation in strong acid to form -OH2+) to allow for substitution reactions. msu.edu
Dehydration: Under acidic conditions, alcohols can undergo an elimination reaction to form alkenes. savemyexams.com
The presence of the -CH2OH group in this compound provides a reactive handle, allowing the spirocyclic core to be readily incorporated into larger, more complex molecules through a range of synthetic transformations.
Table 2: Key Reactions of a Primary Methanol (-CH₂OH) Functionality
Reaction Type Reagent(s) Product Functional Group Mild Oxidation e.g., PCC, Dess-Martin periodinane Aldehyde (-CHO) Strong Oxidation e.g., KMnO₄, H₂CrO₄ Carboxylic Acid (-COOH) savemyexams.com Esterification Carboxylic Acid (R'-COOH) Ester (-CH₂OC(O)R') nih.gov Williamson Ether Synthesis Strong base, then Alkyl Halide (R'-X) Ether (-CH₂OR') Conversion to Alkyl Halide e.g., SOCl₂, PBr₃ Alkyl Halide (-CH₂X)
Research Gaps and Opportunities in the Study of this compound Analogs
While the individual components of this compound—spirocycles, oxacycles, and primary alcohols—are well-studied, the specific combination and its analogs represent an under-explored area of chemical space. The synthesis and application of oxaspirocycles, in particular, have received less attention compared to their carbocyclic and nitrogen-containing counterparts. nih.gov
This presents several research gaps and opportunities:
Development of Novel Synthetic Routes: Although general methods like iodocyclization for creating oxaspirocycles exist, there is a continuous need for new, efficient, and stereoselective synthetic strategies to access diverse analogs of the this compound scaffold. researchgate.net Recent advances in cobalt-catalyzed reactions are also opening new pathways to these structures. researchgate.net
Exploration of Biological Activity: The rigid, three-dimensional nature of this scaffold makes it an attractive candidate for screening in drug discovery programs. Systematic derivatization of the methanol group could lead to libraries of compounds for testing against a wide range of biological targets, from enzymes to receptors.
Physicochemical Property Profiling: There is an opportunity to synthesize a series of analogs to systematically study how modifications to the oxaspiro[4.5]decane core affect key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.
Application in Materials Science: The rigid structure of spirocycles can be exploited in the design of new materials. The methanol functionality provides a convenient point of attachment for polymerization or for linking the spirocyclic core to other molecular units.
The limited specific literature on this compound itself highlights that this and related structures are ripe for investigation, offering a promising foundation for developing novel molecules with unique properties.
Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
8-oxaspiro[4.5]decan-4-ylmethanol |
InChI |
InChI=1S/C10H18O2/c11-8-9-2-1-3-10(9)4-6-12-7-5-10/h9,11H,1-8H2 |
InChI Key |
YOAQCPUEVJTGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Oxaspiro 4.5 Decan 1 Yl Methanol
Retrosynthetic Analysis of the {8-Oxaspiro[4.5]decan-1-yl}methanol Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, offering various pathways for its construction. The primary disconnection involves breaking the two C-O bonds of the spiroketal. This leads back to a dihydroxy ketone precursor, which can exist in equilibrium with the spiroketal. The formation of the spiroketal is often driven by thermodynamic stability. mskcc.org
Further disconnection of the dihydroxy ketone intermediate suggests precursor molecules that can be coupled to form the carbon skeleton. A key consideration in the retrosynthetic strategy is the stereocenter at the C1 position bearing the methanol (B129727) group. This chirality can be introduced early in the synthesis from a chiral starting material or established later through asymmetric reactions.
One common retrosynthetic approach involves a precursor such as a substituted cyclohexanone (B45756) and a side chain containing the necessary oxygen and hydroxymethyl functionalities. For instance, a tandem Prins/pinacol (B44631) cascade reaction has been developed for the synthesis of related 8-oxaspiro[4.5]decan-1-one scaffolds, which could be adapted to introduce the methanol group. rsc.org
Exploration of Convergent and Divergent Synthetic Routes
Both convergent and divergent synthetic strategies have been explored for the synthesis of spiroketals, including those with the oxaspiro[4.5]decane framework. acs.orgmdpi.com
Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated into a variety of related spiroketal structures. acs.orgmskcc.org This is particularly useful for creating libraries of compounds for biological screening. Starting from a functionalized spiroketal core, different substituents can be introduced to explore structure-activity relationships.
The choice between a convergent and divergent route depends on the specific synthetic goals. For the targeted synthesis of this compound, a convergent approach might be more efficient.
Asymmetric Synthesis Strategies for Enantiomerically Pure this compound
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric syntheses to produce enantiomerically pure this compound is of paramount importance.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com In the context of spiroketal synthesis, a chiral auxiliary can be attached to one of the precursor fragments to direct the formation of a specific stereoisomer during the spirocyclization step. sigmaaldrich.com The auxiliary influences the approach of the reacting functionalities, leading to a diastereoselective cyclization. youtube.comyoutube.com After the spiroketal is formed, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in various asymmetric syntheses. youtube.com
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type | Typical Application |
|---|---|---|
| Evans' Oxazolidinones | Oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylations |
| Camphorsultam | Sulfonamide | Asymmetric Diels-Alder reactions, alkylations |
This table provides examples of common chiral auxiliaries and is not exhaustive.
Asymmetric catalysis offers a powerful and atom-economical approach to enantioselective synthesis. acs.org In the synthesis of this compound, a key step is the stereoselective introduction of the methanol group. This can be achieved through various catalytic methods. For instance, an asymmetric reduction of a precursor ketone at the C1 position could establish the desired stereocenter.
Another approach involves the asymmetric addition of a one-carbon unit to an aldehyde precursor. Chiral catalysts, such as those derived from cinchona alkaloids like quinine, have been effectively used in reactions like the Michael addition. wikipedia.org While not a direct synthesis of the target molecule, the principles can be applied to related transformations. The development of new polymer-anchored chiral catalysts also shows promise for asymmetric reactions. researchgate.net
Enzymes are highly specific catalysts that can perform reactions with excellent chemo-, regio-, and stereoselectivity under mild conditions. acs.org The use of enzymes in organic synthesis aligns with the principles of green chemistry. For the synthesis of this compound, a lipase (B570770) could be employed for the kinetic resolution of a racemic alcohol precursor, or a reductase could be used for the asymmetric reduction of a ketone.
The specificity of enzymes can often eliminate the need for protecting groups, which simplifies the synthetic route and reduces waste. acs.org While specific enzymatic routes to this compound are not extensively documented, the general applicability of enzymatic transformations in organic synthesis suggests their potential in this area.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles can be applied to the synthesis of this compound in several ways.
Table 2: Application of Green Chemistry Principles
| Principle | Application in Synthesis |
|---|---|
| Prevention | Designing synthetic routes that minimize waste generation. gctlc.org |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. yale.edu |
| Safer Solvents and Auxiliaries | Avoiding hazardous solvents and using benign alternatives where possible. acs.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. yale.edu |
| Use of Renewable Feedstocks | Starting from renewable materials where feasible. yale.edu |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce steps and waste. acs.org |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. acs.org |
This table is based on the 12 Principles of Green Chemistry. gctlc.org
In the synthesis of this compound, employing catalytic methods, especially enzymatic or asymmetric catalysis, directly contributes to several green chemistry principles by reducing the need for stoichiometric reagents and often proceeding under milder conditions. acs.org The use of methanol as a C1 source in some syntheses is also a step towards using simpler, more readily available building blocks. rsc.org Furthermore, designing syntheses that avoid toxic reagents and solvents and minimize purification steps by improving selectivity are key aspects of a greener approach. researchgate.net
Solvent-Free or Low-Solvent Reactions
The reduction or complete elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to minimize environmental impact and improve process safety. For the synthesis of spiroketals, including the this compound framework, solvent-free conditions can be particularly advantageous.
One plausible approach to a solvent-free synthesis of an oxaspiro[4.5]decane core involves the acid-catalyzed cyclization of a suitable dihydroxyketone precursor. In such a reaction, the reactants themselves can act as the reaction medium, especially when one is a liquid or the reaction is conducted at a temperature above the melting points of the reactants. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, can facilitate these transformations under solvent-free conditions. For instance, the ketalization of glycerol (B35011) with acetone (B3395972) to form solketal (B138546) has been effectively demonstrated in a solvent-free medium using an ion-exchange resin. nih.gov This principle can be extrapolated to the synthesis of the this compound backbone from a suitably functionalized precursor.
The benefits of such an approach include simplified work-up procedures, as the catalyst can often be removed by simple filtration, and reduced waste generation. Furthermore, the absence of a solvent can sometimes lead to increased reaction rates due to higher reactant concentrations.
A potential solvent-free synthetic route to a precursor of this compound could involve a multicomponent reaction (MCR). MCRs, by their nature, are often highly atom-economical and can sometimes be performed with minimal or no solvent.
Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for a Representative Spiroketalization
| Parameter | Solvent-Free Reaction | Conventional Reaction |
| Catalyst | Solid Acid (e.g., Ion-Exchange Resin) | Mineral Acid (e.g., HCl, H₂SO₄) |
| Solvent | None | Toluene, Dichloromethane (B109758) |
| Temperature | Elevated (e.g., 80-120 °C) | Room Temperature to Reflux |
| Work-up | Filtration of catalyst | Aqueous extraction, drying |
| Waste | Minimal | Significant solvent waste |
| Efficiency | Often higher concentration | Limited by solubility |
Note: This table presents generalized data for a representative reaction due to the lack of specific literature for the target compound under these conditions.
Atom Economy Considerations
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is a fundamental principle of green chemistry that encourages the design of synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. primescholars.comjocpr.com
The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. wikipedia.org In the context of synthesizing this compound, achieving high atom economy would involve prioritizing reaction types such as cycloadditions, tandem reactions, and catalytic cyclizations.
For example, a Diels-Alder reaction to construct the cyclohexane (B81311) ring of the spirocyclic system, followed by intramolecular cyclization, could be a highly atom-economical approach. Similarly, a tandem Prins/pinacol reaction has been reported for the synthesis of oxaspiro[4.5]decan-1-one scaffolds, which are closely related to the target molecule. primescholars.com Such cascade reactions are inherently atom-economical as they form multiple bonds in a single operation without the need to isolate intermediates.
Table 2: Atom Economy of Different Reaction Types for Spirocycle Synthesis
| Reaction Type | General Transformation | % Atom Economy | Byproducts |
| Diels-Alder Cycloaddition | Diene + Dienophile → Cycloadduct | 100% | None |
| Acid-Catalyzed Spiroketalization | Diol → Spiroketal + H₂O | < 100% | Water |
| Wittig Reaction | Aldehyde + Ylide → Alkene + Ph₃PO | Low | Triphenylphosphine (B44618) oxide |
| Grignard Reaction | Ketone + Grignard Reagent → Alcohol | < 100% | Magnesium salts |
Note: This table provides a conceptual overview. The actual atom economy would depend on the specific reactants used for the synthesis of this compound.
Modern Reaction Technologies for Enhanced Synthesis
The development of novel reaction technologies has revolutionized the way organic synthesis is performed, offering significant advantages in terms of speed, efficiency, and scalability.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov The heating mechanism in microwave chemistry is based on the interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov
For the synthesis of this compound, microwave irradiation could be applied to several key steps. For instance, the acid-catalyzed spiroketalization step could be significantly accelerated. Multicomponent reactions to build the spirocyclic framework are also often amenable to microwave heating, with reports showing that reactions requiring several hours under conventional heating can be completed in minutes. nih.gov
The synthesis of various heterocyclic compounds, including spiro compounds, has been shown to be more efficient under microwave irradiation. For example, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support was considerably accelerated by using microwave heating compared to conventional methods. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Spiro Compound
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 6-7 hours | ~6 minutes |
| Yield | Moderate | High (often a 20-30% increase) |
| Energy Input | Conduction/Convection | Direct dielectric heating |
| Temperature Control | Less precise | Highly precise |
| Side Reactions | More prevalent | Often reduced |
Source: Adapted from data on the synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives. nih.gov
Flow Chemistry Methodologies
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of complex molecules. vapourtec.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling and automation. nih.govspirochem.com
The synthesis of spirocyclic compounds, including precursors to this compound, can be significantly improved using flow chemistry. For example, a gold-catalyzed spiroketalization has been successfully implemented in a flow process for the synthesis of spirocyclic polyketides. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and selectivity.
Table 4: Advantages of Flow Chemistry in Spirocycle Synthesis
| Feature | Benefit in Synthesis |
| Precise Temperature Control | Minimization of side products, improved selectivity. |
| Enhanced Mixing | Increased reaction rates and yields. |
| Safety | Small reaction volumes minimize risks with hazardous reagents. |
| Scalability | Production can be increased by running the system for longer. |
| Automation | Consistent product quality and reduced labor. |
Photochemical Routes to Oxaspirocycles
Photochemistry utilizes light to induce chemical reactions, often enabling transformations that are difficult or impossible to achieve through thermal methods. Photochemical reactions can lead to the formation of unique and complex molecular architectures, including spirocycles.
A high-yielding photochemical route to prepare complex spiroketals has been reported, involving an oxidative cyclization of a pendant hydroxyl group onto a pre-formed pyran. researchgate.net This method avoids the use of toxic heavy metal oxidants like lead(IV) tetraacetate. The key step is the photochemical generation of an alkoxyl radical, which then undergoes an intramolecular cyclization to form the spiroketal. This strategy could be adapted for the synthesis of the this compound core.
Another photochemical approach involves the Norrish-Yang reaction, where irradiation of a ketone can lead to intramolecular hydrogen abstraction and subsequent cyclization to form a cyclobutanol, which could be a precursor to a spirocyclic system. While a classical Norrish-Yang reaction might not be directly applicable, variations of this photochemistry could be envisioned. For instance, the photochemical behavior of certain phenyl ketones bearing a cyclopropane (B1198618) moiety has been shown to lead to benzoyl spiro[2.2]pentanes. nih.gov
The application of photochemistry in flow reactors ("photoflow") is a particularly powerful combination, as it allows for uniform irradiation of the reaction mixture and efficient removal of products, which can be crucial for preventing photodegradation. spirochem.com
Reaction Mechanisms and Kinetics Pertaining to 8 Oxaspiro 4.5 Decan 1 Yl Methanol and Its Precursors
Mechanistic Studies of Spiroketalization and Spirocyclization Pathways
The formation of the 8-oxaspiro[4.5]decane skeleton, a key structural feature of {8-Oxaspiro[4.5]decan-1-yl}methanol, is primarily achieved through spiroketalization or related spirocyclization reactions. These pathways involve the intramolecular cyclization of a precursor molecule containing both a nucleophilic hydroxyl group and an electrophilic carbonyl or a group that can generate a carbocation.
One prominent pathway is the acid-catalyzed spiroketalization of a hydroxy ketone. For instance, precursors analogous to 1,4-cyclohexanedione (B43130) derivatives can be reacted with diols under acidic conditions. chemicalbook.com The mechanism involves the protonation of a carbonyl group, which enhances its electrophilicity and facilitates the nucleophilic attack by a hydroxyl group within the same molecule to form a hemiketal, followed by a second cyclization to yield the spiroketal.
A more complex and elegant approach involves a tandem Prins/pinacol (B44631) cascade reaction. rsc.org This method can be used to construct 8-oxaspiro[4.5]decan-1-one scaffolds from aldehydes and a 1-(4-hydroxybut-1-en-2-yl)cyclobutanol precursor. The reaction is initiated by a Lewis acid-catalyzed Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene, followed by a pinacol-type rearrangement that results in ring expansion and formation of the final spirocyclic ketone. rsc.org The resulting ketone can then be reduced to the corresponding alcohol, this compound.
Another synthetic route employs a Diels-Alder reaction followed by an acid-catalyzed cyclization. researchgate.net This strategy involves the [4+2] cycloaddition of a diene with a dienophile to create a cyclohexene (B86901) derivative bearing a side chain with a hydroxyl group. Subsequent treatment with acid, such as methanesulfonic acid (MeSO3H), induces cyclization to form the 1-oxaspiro[4.5]decane ring system. researchgate.net
Investigation of Rearrangement Reactions Involving the Oxaspirodecane Core
Rearrangement reactions are integral to several synthetic routes leading to the oxaspirodecane core, often providing a powerful tool for carbon skeleton construction. wikipedia.org These reactions typically involve the intramolecular migration of a group from one atom to an adjacent one, a process known as a rsc.orggoogle.com-shift. wikipedia.org
The tandem Prins/pinacol reaction is a prime example where a rearrangement is a key step. rsc.org After the initial Prins cyclization, a carbocation is formed, which then undergoes a pinacol rearrangement. This rearrangement involves the migration of an alkyl group to the electron-deficient carbon, driving the expansion of a four-membered ring into a five-membered ring and creating the spiro center of the oxaspiro[4.5]decan-1-one product. rsc.org
Other types of rearrangements, such as those involving phenylsulfanyl (PhS-) migration, have been studied in the synthesis of related 1,8-dioxaspiro[4.5]decanes. rsc.org In these acid-catalyzed reactions, a phenylsulfanyl group migrates, facilitating the formation of the spirocyclic system with a high degree of stereochemical control. rsc.org While not directly applied to this compound in the cited literature, these studies highlight the utility of rearrangement strategies in constructing complex spiro-systems. Such rearrangements are often concerted, intramolecular processes, though some may proceed through discrete ionic intermediates. wikipedia.orgyoutube.com
Kinetic Analysis of Key Bond-Forming and Bond-Breaking Processes
A detailed kinetic analysis of the synthesis of this compound is complex, with reaction rates depending significantly on factors such as catalyst concentration, temperature, and substrate structure. While specific rate constants are not extensively reported in general literature, the principles of chemical kinetics govern the key bond-forming (cyclization) and bond-breaking (deprotection or rearrangement) steps.
The following table outlines the expected influence of various parameters on the reaction kinetics for a typical acid-catalyzed spirocyclization.
| Parameter | Effect on Reaction Rate | Rationale |
| Temperature | Increase | Provides molecules with sufficient activation energy to overcome the reaction barrier. Heating is often required for these transformations. chemicalbook.comgoogle.com |
| Catalyst Concentration | Increase (to a point) | A higher concentration of Lewis or Brønsted acid accelerates the activation of the electrophile (e.g., carbonyl group). rsc.org |
| Substrate Steric Hindrance | Decrease | Sterically hindered substrates can slow down the rate of intramolecular cyclization due to unfavorable steric interactions in the transition state. |
| Solvent Polarity | Variable | The effect depends on the mechanism. Polar solvents can stabilize charged intermediates or transition states, potentially accelerating the reaction. |
Elucidation of Catalytic Cycles for the Synthesis of this compound
Catalysis is crucial for the efficient synthesis of the oxaspirodecane core. Lewis acids and Brønsted acids are commonly employed to facilitate the key cyclization steps.
In the Lewis acid-catalyzed Prins/pinacol cascade, the catalytic cycle begins with the coordination of the Lewis acid (e.g., SnCl₄, InCl₃, or BF₃·OEt₂) to the aldehyde carbonyl group. rsc.org This activation enhances the aldehyde's electrophilicity, making it susceptible to attack by the alkene of the 1-(4-hydroxybut-1-en-2-yl)cyclobutanol precursor. This leads to the formation of a cationic intermediate. Subsequent intramolecular trapping by the hydroxyl group, followed by the pinacol rearrangement, forms the 8-oxaspiro[4.5]decan-1-one product and regenerates the Lewis acid catalyst, allowing it to enter a new cycle. rsc.org
For syntheses involving an acid-catalyzed cyclization post-Diels-Alder, a Brønsted acid like methanesulfonic acid (MeSO₃H) is used. researchgate.net The catalytic cycle involves the protonation of the hydroxyl group on the side chain, followed by its elimination as water to generate a carbocation. This carbocation is then trapped intramolecularly by the oxygen of a carbonyl group or another suitably positioned nucleophile, leading to the formation of the oxaspiro ring system and the release of a proton.
Stereochemical Outcomes and Diastereoselectivity in Synthesis Reactions
Controlling the stereochemistry at the spirocenter and other stereogenic centers is a significant challenge and a key focus in the synthesis of oxaspiro[4.5]decane derivatives. The diastereoselectivity of the cyclization reactions is often influenced by the geometry of the precursor and the reaction conditions.
In the synthesis of related spiroketals, excellent control over stereochemistry has been achieved. rsc.org For example, the syn- or anti-stereochemistry of precursors can be established through substrate-controlled aldol (B89426) reactions or the diastereoselective reduction of hydroxy-ketones. This pre-existing stereochemistry then directs the outcome of the acid-catalyzed spirocyclization. rsc.org
The tandem Prins/pinacol reaction for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones has been reported to proceed with excellent selectivity. rsc.org This suggests that the transition state of the cyclization and rearrangement is highly organized, leading to the preferential formation of one diastereomer.
However, achieving high selectivity is not always straightforward. In a Diels-Alder approach to methyl-substituted acetyl-1-oxaspiro[4.5]decanes, the desired selectivity was only achieved by modifying the dienophile. researchgate.net A tethering effect of the Lewis acid catalyst initially led to the undesired regioisomer. researchgate.net This highlights the subtle interplay between substrate, reagent, and catalyst in determining the stereochemical outcome.
The table below summarizes strategies for controlling stereochemistry in oxaspirodecane synthesis.
| Synthetic Strategy | Method of Stereochemical Control | Resulting Stereochemistry | Reference |
| Acid-Catalyzed Spirocyclization | Pre-functionalization via aldol reactions or stereoselective reduction of precursors. | Control of syn- or anti-diastereomers. | rsc.org |
| Tandem Prins/Pinacol Reaction | Inherent diastereoselectivity of the cascade reaction. | Excellent selectivity reported for specific substrates. | rsc.org |
| Diels-Alder / Cyclization | Choice of dienophile and avoidance of catalyst tethering effects. | Can selectively produce specific diastereomers. | researchgate.net |
Theoretical and Computational Chemistry of 8 Oxaspiro 4.5 Decan 1 Yl Methanol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For {8-Oxaspiro[4.5]decan-1-yl}methanol, Density Functional Theory (DFT) is a commonly employed method due to its balance of accuracy and computational cost. eurjchem.comepa.gov
The molecular geometry would be optimized to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential, can then be analyzed. rsc.orgosti.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions provide insights into the molecule's reactivity. For instance, in similar spiro compounds, the HOMO and LUMO are often localized on specific parts of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov
A typical DFT calculation for this compound would likely employ a functional such as B3LYP, often paired with a basis set like 6-311G(d,p), to provide a reliable description of its geometry and electronic properties. eurjchem.com The electrostatic potential map would reveal regions of positive and negative charge, highlighting the electron-rich oxygen atoms of the ether and hydroxyl groups as likely sites for hydrogen bonding. epa.gov
Table 1: Representative Theoretical Methods for Molecular Property Calculation
| Property | Typical Computational Method | Expected Insights for this compound |
|---|---|---|
| Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Bond lengths, bond angles, and dihedral angles of the ground state conformer. |
| Electronic Structure | DFT, Natural Bond Orbital (NBO) Analysis | Electron density distribution, HOMO-LUMO gap, atomic charges, and orbital interactions. eurjchem.com |
| Electrostatic Potential | DFT | Identification of electron-rich (e.g., oxygen atoms) and electron-poor (e.g., hydroxyl proton) sites, predicting intermolecular interactions. epa.gov |
Conformer Analysis and Energy Landscapes of this compound
The flexible nature of the cyclopentane (B165970) and cyclohexane (B81311) rings, along with the rotatable hydroxymethyl group, means that this compound can exist in multiple conformations. A thorough conformer analysis is crucial for understanding its behavior. The cyclohexane ring is expected to adopt a chair conformation, which is significantly more stable than boat or twist-boat forms. youtube.com
Substituents on a cyclohexane ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to minimize steric hindrance from 1,3-diaxial interactions. youtube.com For the this compound, the cyclopentane ring and the hydroxymethyl group are substituents on the cyclohexane ring. Computational methods can be used to calculate the energy difference between conformers where these groups are in different relative orientations.
The energy landscape can be mapped by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This allows for the identification of local and global energy minima. Semi-empirical methods like PM3 can be useful for an initial scan of the conformational space, followed by more accurate DFT calculations for the low-energy conformers. cdnsciencepub.com
Table 2: Key Conformational Features of the this compound Ring System
| Ring System | Expected Conformation | Key Substituent Orientations |
|---|---|---|
| Cyclohexane | Chair | The cyclopentane ring and the hydroxymethyl group can be in axial or equatorial positions. The equatorial position is generally favored for bulky substituents. msu.edu |
| Cyclopentane | Envelope or Twist | The cyclopentane ring is more flexible than the cyclohexane ring and can adopt several low-energy conformations. |
Reaction Pathway Modeling and Transition State Analysis for its Formation
Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. A plausible synthetic route could involve an acid-catalyzed spiroketalization-type reaction. acs.org In such a reaction, a precursor molecule with hydroxyl and carbonyl groups could be cyclized to form the spiro-ether linkage.
Reaction pathway modeling involves identifying the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. Computational methods can calculate the geometry and energy of these transient species. acs.org For an acid-catalyzed spiroketalization, the mechanism could involve protonation of a carbonyl group, followed by nucleophilic attack by a hydroxyl group, leading to the formation of an oxocarbenium ion intermediate which then cyclizes. nih.gov
By mapping the potential energy surface of the reaction, chemists can gain insights into the reaction mechanism, predict the feasibility of a proposed synthetic route, and understand the origins of stereoselectivity. acs.org
Molecular Dynamics Simulations to Understand Conformational Flexibility
While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing it to move and change conformation at a given temperature.
MD simulations can provide a detailed picture of the conformational flexibility of the spirocyclic system. tandfonline.comresearchgate.net By analyzing the trajectory of the simulation, one can observe transitions between different conformers, such as ring flips in the cyclohexane moiety. youtube.com Important metrics that can be calculated from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the structure and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov These simulations are particularly useful for understanding how the molecule might behave in solution and how its shape might change upon interaction with other molecules.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, MS) based on Computational Models
Computational models can predict various spectroscopic properties of this compound, which can be invaluable for its characterization and identification.
NMR Spectroscopy: The prediction of NMR chemical shifts is a powerful tool in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netnih.gov For this compound, calculations would predict the ¹H and ¹³C chemical shifts. Protons and carbons adjacent to the electron-withdrawing oxygen atoms of the ether and alcohol are expected to have characteristic downfield shifts. libretexts.org The accuracy of these predictions can be high enough to help assign experimental spectra. dntb.gov.uaresearchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands in an infrared (IR) spectrum. lmu.edu For this compound, the most characteristic vibrations would be the C-O stretching of the ether and the alcohol, and the O-H stretching of the alcohol. The C-O stretching of dialkyl ethers typically appears as a strong band in the 1070-1150 cm⁻¹ region. libretexts.orgyoutube.comspectroscopyonline.com The O-H stretch of the alcohol would be a broad band around 3200-3500 cm⁻¹ in the presence of hydrogen bonding. youtube.com
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns by calculating the energies of potential fragment ions.
Table 3: Predicted Spectroscopic Features for this compound
| Spectroscopy | Feature | Predicted Region/Value |
|---|---|---|
| ¹H NMR | Protons on carbon adjacent to ether oxygen | ~3.4-4.5 ppm libretexts.org |
| ¹³C NMR | Carbon adjacent to ether oxygen | ~60-80 ppm |
| IR | C-O stretch (ether) | ~1070-1150 cm⁻¹ spectroscopyonline.com |
| IR | O-H stretch (alcohol) | Broad, ~3200-3500 cm⁻¹ youtube.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. youtube.commdpi.com If a series of derivatives of this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed to guide the design of more potent compounds. nih.gov
The first step in QSAR modeling is to calculate a set of molecular descriptors for each derivative. These descriptors can encode various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment, atomic charges), and hydrophobic properties (e.g., logP). researchgate.net
Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. For derivatives of this compound, descriptors related to the nature and position of substituents on the spirocyclic framework would likely be important. nih.govamerican.eduacs.org
Derivatization and Functionalization Strategies for 8 Oxaspiro 4.5 Decan 1 Yl Methanol
Modifications at the Primary Alcohol Functionality
The primary alcohol group in {8-Oxaspiro[4.5]decan-1-yl}methanol serves as a prime site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.
Esterification and Etherification Reactions
Esterification and etherification are fundamental transformations for converting the primary alcohol of this compound into a wide range of ester and ether derivatives.
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride (B1165640), Pyridine (B92270) | {8-Oxaspiro[4.5]decan-1-yl}methyl acetate |
| This compound | Benzoyl Chloride, Triethylamine | {8-Oxaspiro[4.5]decan-1-yl}methyl benzoate |
Etherification , on the other hand, can be accomplished via methods like the Williamson ether synthesis. This involves the deprotonation of the primary alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method would allow for the introduction of a variety of alkyl or aryl groups.
| Reactant | Reagent | Product |
| This compound | 1. Sodium Hydride 2. Methyl Iodide | 1-(Methoxymethyl)-8-oxaspiro[4.5]decane |
| This compound | 1. Sodium Hydride 2. Benzyl Bromide | 1-((Benzyloxy)methyl)-8-oxaspiro[4.5]decane |
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using a range of established oxidizing agents.
The synthesis of 8-Oxaspiro[4.5]decane-1-carbaldehyde can be achieved using mild oxidizing agents that are known to stop at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) are commonly employed for such transformations.
For the preparation of 8-Oxaspiro[4.5]decane-1-carboxylic acid , stronger oxidizing agents are required. The Jones oxidation, which utilizes chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone), is a classic and effective method for the conversion of primary alcohols to carboxylic acids. cymitquimica.commdpi.com
| Starting Material | Reagent | Product |
| This compound | Pyridinium Chlorochromate (PCC) | 8-Oxaspiro[4.5]decane-1-carbaldehyde |
| This compound | Jones Reagent (CrO₃, H₂SO₄, Acetone) | 8-Oxaspiro[4.5]decane-1-carboxylic acid |
Mitsunobu and Other Inversion Reactions
The Mitsunobu reaction provides a powerful tool for the stereochemical inversion of the primary alcohol in chiral derivatives of this compound, or for the introduction of various nucleophiles with inversion of configuration. This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile.
For example, reacting this compound with a carboxylic acid like benzoic acid under Mitsunobu conditions would lead to the formation of the corresponding ester with inversion of stereochemistry at the carbinol center, if it were chiral.
| Reactant | Reagents | Product |
| This compound | Benzoic Acid, PPh₃, DEAD | {8-Oxaspiro[4.5]decan-1-yl}methyl benzoate |
| This compound | Phthalimide, PPh₃, DIAD | N-({8-Oxaspiro[4.5]decan-1-yl}methyl)phthalimide |
Functionalization of the Oxaspirodecane Ring System
Beyond modifications at the primary alcohol, the oxaspirodecane ring itself presents opportunities for functionalization, although such transformations are generally more challenging and may require specific activation.
Regioselective Hydrogenation/Dehydrogenation Studies
At present, there is a lack of specific published research on the regioselective hydrogenation or dehydrogenation of the this compound ring system. However, based on general principles of heterocyclic chemistry, it is conceivable that under specific catalytic conditions, transformations of the tetrahydrofuran (B95107) or cyclohexane (B81311) ring could be achieved. For instance, catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon might lead to the saturation of any unsaturation present in the ring system, although the parent compound is already saturated. Dehydrogenation to introduce double bonds would likely require more forcing conditions and specific catalysts, and the regioselectivity would be a significant challenge to control.
Halogenation and Related Substitution Reactions
Direct halogenation of the saturated oxaspirodecane ring is generally difficult and often lacks selectivity. Radical halogenation could potentially lead to a mixture of halogenated products at various positions on the cyclohexane and tetrahydrofuran rings.
More controlled halogenation might be achieved through ring-opening reactions followed by functionalization and subsequent ring-closure. For instance, treatment of the ether with a strong acid like HBr could potentially cleave the tetrahydrofuran ring, leading to a bromo-alcohol, which could then be further functionalized. However, the regioselectivity of such a ring-opening would need to be carefully controlled.
Applications of 8 Oxaspiro 4.5 Decan 1 Yl Methanol and Its Derivatives in Materials Science and Non Biological Systems
Role as a Monomer in Polymer Synthesis
The presence of a reactive hydroxyl group makes {8-Oxaspiro[4.5]decan-1-yl}methanol a prime candidate as a monomer for the synthesis of various polymers. Its spirocyclic core is expected to impart unique properties to the resulting polymer chains, such as increased thermal stability and modified solubility.
Development of Novel Polyethers and Polyesters
This compound can serve as a monofunctional monomer in the synthesis of polyethers through mechanisms such as ring-opening polymerization of the oxetane (B1205548) ring, if suitably activated, or by conversion to a diol derivative for polycondensation reactions. The incorporation of the bulky spirocyclic group into the polyether backbone would likely increase the polymer's glass transition temperature (Tg) and enhance its thermal stability compared to linear aliphatic polyethers.
In polyester (B1180765) synthesis, a diol derivative of this compound could be co-polymerized with various dicarboxylic acids. Research on other spirocyclic diols has demonstrated that their inclusion in polyester chains significantly raises the Tg and improves thermal performance. For instance, copolyesters synthesized from spirocyclic diols derived from vanillin (B372448) and pentaerythritol (B129877) have shown improved glass transition temperatures and thermal stability. Similarly, the rigid structure of the {8-Oxaspiro[4.5]decan-1-yl} moiety is anticipated to restrict chain mobility, leading to polyesters with enhanced mechanical strength and dimensional stability.
Table 1: Potential Properties of Polymers Derived from this compound Derivatives
| Polymer Type | Potential Monomer Derivative | Expected Polymerization Method | Anticipated Polymer Properties |
| Polyether | Dihydroxylated {8-Oxaspiro[4.5]decane} | Polycondensation | Increased Tg, Enhanced Thermal Stability |
| Polyester | {8-Oxaspiro[4.5]decan-1,X-diyl}dimethanol | Polycondensation | Higher Tg, Improved Mechanical Strength, Reduced Crystallinity |
Synthesis of Spatially Defined Cross-linking Agents
Derivatives of this compound featuring multiple polymerizable groups could function as spatially defined cross-linking agents. For example, conversion of the alcohol to an acrylate (B77674) or methacrylate (B99206) would yield a monomer capable of participating in free-radical polymerization. The rigid, three-dimensional nature of the spirocyclic core would create well-defined cross-links within a polymer network. This is in contrast to flexible linear cross-linkers, which can lead to heterogeneous network structures. The use of such spirocyclic cross-linking agents could result in materials with improved mechanical properties, controlled network swelling, and enhanced thermal resistance.
Engineering of Advanced Materials with Tunable Properties
The unique structural features of this compound and its derivatives make them attractive for the engineering of advanced materials where specific physical and chemical properties are required.
Incorporation into Functional Coatings
Spiro-orthoesters, which are structurally related to the oxaspirodecane framework, have been investigated for use in coating compositions. These compounds can undergo ring-opening polymerization with an expansion in volume, which helps to reduce shrinkage and internal stress during curing. While this compound itself is not a spiro-orthoester, its derivatives could be designed to impart similar benefits. For instance, its incorporation into polyurethane or epoxy coatings could enhance hardness, scratch resistance, and thermal stability due to the rigid spirocyclic structure. Furthermore, the ether linkage suggests good chemical resistance.
Application in Optical Materials
The optical properties of polymers, such as transparency, refractive index, and reflectivity, are critical for their use in optical devices. numberanalytics.com The incorporation of spirocyclic units into polymer chains can influence these properties. The dense structure resulting from the spirocyclic core might lead to a higher refractive index. Polymers with high refractive indices are valuable for applications such as lenses and optical fibers. numberanalytics.com While specific data for polymers derived from this compound is unavailable, studies on other polymers show that factors like chemical structure and morphology heavily influence optical characteristics. nih.govresearchgate.net Therefore, the defined three-dimensional structure of this spiro compound could potentially be exploited to create polymers with tailored optical performance.
Table 2: Potential Optical Properties of Polymers Containing the {8-Oxaspiro[4.5]decan-1-yl} Moiety
| Property | Potential Influence of Spirocyclic Moiety | Potential Application |
| Refractive Index | Increase due to dense structure | High refractive index lenses, optical fibers |
| Transparency | Dependent on polymer morphology and purity | Optical lenses, displays |
| Birefringence | Potentially low due to isotropic nature of spiro center | Advanced optical components |
Utilization in Adhesives and Sealants
Spirocyclic monomers have been explored as additives in adhesive formulations to control polymerization shrinkage. nih.govmdpi.com High shrinkage can lead to stress at the adhesive-substrate interface, compromising bond strength. The ability of some spiro compounds to undergo ring-opening polymerization with volume expansion is a significant advantage. While this compound itself would not confer this property, its derivatives, particularly those designed as expanding monomers, could be highly beneficial in dental resins and other high-performance adhesives. nih.govnih.gov The rigidity and chemical nature of the spiro-ether structure could also contribute to the formulation of adhesives and sealants with enhanced thermal stability and chemical resistance.
Precursor in the Synthesis of Chiral Ligands for Catalysis
The rigid, three-dimensional structure of spirocyclic compounds makes them highly valuable scaffolds in the design of chiral ligands for asymmetric catalysis. This compound, with its inherent chirality and functional handle (the hydroxymethyl group), serves as a promising precursor for a new generation of such ligands. The defined spatial arrangement of substituents on the spiro skeleton can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions.
Design of Spirocyclic Ligands for Asymmetric Catalysis
The efficacy of chiral ligands in transition-metal catalyzed asymmetric synthesis is a cornerstone of modern chemistry. Chiral spiro ligands are considered "privileged" because of their structural rigidity, stability, and well-defined C2 symmetry, which allows for effective enantiocontrol in a wide array of reactions. researchgate.net The design of ligands based on the this compound framework involves modifying the primary alcohol to incorporate coordinating atoms like phosphorus, nitrogen, or sulfur.
The synthesis of such ligands often begins with the chiral spirocyclic core, which dictates the stereochemical outcome of the catalyzed reaction. For instance, research into other oxa-spirocyclic systems, such as those based on 1,1′-spirobiindane-7,7′-diol (SPINOL), has led to the development of highly effective ligands like SDP, SpiroAP, and SpiroPAP. dicp.ac.cn These ligands have proven successful in reactions like asymmetric hydrogenation. dicp.ac.cn A similar approach can be envisioned for this compound, where the hydroxymethyl group can be converted into phosphinite, phosphoramidite (B1245037), or oxazoline (B21484) moieties to create bidentate or tridentate ligands. The spirocyclic backbone ensures a fixed spatial orientation of these coordinating groups, which is crucial for creating a highly selective catalytic pocket. The development of chiral spiro iridium phosphoramidite complexes, for example, has enabled the highly efficient asymmetric hydrogenation of certain substrates, yielding products with excellent enantioselectivities (up to 99% ee). researchgate.net
Application in Organocatalysis
Beyond metal-based catalysis, the field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral alcohols and their derivatives are fundamental to many organocatalytic transformations, acting as hydrogen-bond donors, Brønsted acids, or scaffolds for more complex catalysts.
This compound is well-suited for applications in organocatalysis. The alcohol functionality can participate directly in catalysis through hydrogen bonding, activating electrophiles towards nucleophilic attack. Furthermore, the chiral backbone can induce stereoselectivity. The hydroxyl group can also serve as an attachment point for other catalytically active groups, such as amines or thiourea (B124793) moieties, to generate bifunctional organocatalysts. The synthesis of aminodiols from natural products like (–)-β-pinene has produced highly efficient catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, highlighting the potential of rigid chiral scaffolds. mdpi.com This suggests that derivatives of this compound could be similarly effective in a range of carbon-carbon bond-forming reactions.
Potential in Nanotechnology and Supramolecular Assembly
The unique three-dimensional architecture of spirocyclic compounds offers intriguing possibilities in the realm of nanotechnology and supramolecular chemistry. The rigidity of the this compound core can be exploited to direct the formation of highly ordered, nanoscale structures.
Self-Assembly of Amphiphilic Derivatives
Self-assembly is a process where molecules spontaneously organize into ordered structures. A key requirement for this process is amphiphilicity, where a molecule possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This compound can be chemically modified to produce such amphiphiles. The carbocyclic and tetrahydrofuran (B95107) rings constitute a natural hydrophobic domain. The terminal hydroxyl group provides a convenient point for attaching a polar head group.
For example, esterification or etherification of the alcohol with moieties like polyethylene (B3416737) glycol (PEG) or charged groups such as carboxylates or ammonium (B1175870) salts would yield a classic amphiphilic structure. In aqueous environments, these derivatives would be expected to self-assemble to minimize the unfavorable interactions between their hydrophobic tails and water. This process is driven by the hydrophobic effect, similar to how amphiphilic fullerene derivatives, consisting of a buckyball cage and polar dendrimer units, readily form supramolecular structures. nih.gov
Fabrication of Ordered Nanostructures
The self-assembly of amphiphilic derivatives of this compound can lead to a variety of ordered nanostructures. Depending on the specific balance between the hydrophobic and hydrophilic parts and the surrounding conditions (e.g., solvent, pH, temperature), different morphologies can be achieved. nih.gov
Potential structures include:
Micelles: Spherical aggregates where the hydrophobic spirocyclic cores are sequestered in the interior and the polar head groups face the aqueous solvent.
Vesicles (or "Spirosomes"): Bilayered spherical structures enclosing an aqueous compartment, analogous to liposomes. Cryogenic electron microscopy has been used to visualize similar vesicles formed from other complex amphiphiles. nih.gov
Cylindrical or Worm-like Micelles: Elongated aggregates that can form complex networks. nih.gov
The chirality of the this compound building block could introduce another level of complexity and control, potentially leading to the formation of helical or other chiral superstructures. These ordered nanomaterials could find applications in areas such as nano-encapsulation for controlled release systems or as templates for the synthesis of other nanomaterials.
This compound as a Building Block for Specialty Chemicals
The oxaspiro[4.5]decane skeleton is a recognized structural motif in the field of specialty chemicals, particularly in the fragrance and flavor industry. The rigid, well-defined conformation of this spirocycle imparts unique properties, including distinct olfactory characteristics and chemical stability.
Derivatives of the oxaspiro[4.5]decane system are valued for their complex and desirable scents. For example, 8-alkyl-1-oxaspiro[4.5]decan-2-ones are utilized as fragrance ingredients with creamy, fruity, and woody notes. google.com Specifically, 8-ethyl-1-oxaspiro[4.5]decan-2-one and its isopropyl analog are noted for their intensity and tenacity. google.com Similarly, certain acetyl-1-oxaspiro[4.5]decanes have been synthesized and studied for their novel woody-ambery odor profiles. researchgate.net
This compound serves as a key building block for accessing these and other specialty chemicals. Its functional group allows for straightforward chemical transformations to produce a variety of derivatives, including the ketones, esters, and ethers used in fragrance formulations. The availability of various spirocyclic compounds, such as 1,4-Dioxaspiro[4.5]decan-8-ol and other spiro ketones, as commercial building blocks underscores their importance in synthetic chemistry. bldpharm.combldpharm.com Beyond fragrances, the incorporation of the spirocyclic moiety into polymers or other materials can enhance thermal stability, and modify solubility and mechanical properties, making it a versatile building block for advanced materials development.
Analytical Methodologies for Structural Elucidation and Purity Assessment of 8 Oxaspiro 4.5 Decan 1 Yl Methanol and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopic methods are central to the characterization of {8-Oxaspiro[4.5]decan-1-yl}methanol, offering non-destructive analysis of its molecular features.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
High-resolution NMR spectroscopy is a powerful tool for elucidating the intricate structure of this compound. youtube.com One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons within the molecule. tue.nl However, for complex structures like spiroketals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often essential. These experiments reveal connectivity between atoms, helping to piece together the complete molecular framework. nih.gov For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons, which is critical for determining the relative stereochemistry of substituents on the spiroketal rings. acs.org
Solid-state NMR (ssNMR) is particularly valuable for studying the compound in its solid form, providing insights into its crystalline structure and polymorphism. emory.eduresearchgate.net Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides detailed information on these orientation-dependent interactions. emory.edu Techniques like Magic-Angle Spinning (MAS) are employed to obtain high-resolution spectra in the solid state. emory.edunih.gov For organometallic derivatives, solid-state NMR can elucidate the nature of metal-ligand bonding. nih.gov
Table 1: Representative NMR Data for Spiroketal Structures
| Nucleus | Technique | Key Observations | Reference |
| ¹H | High-Resolution NMR | Reveals chemical shifts and coupling constants of protons. | youtube.com |
| ¹³C | High-Resolution NMR | Provides information on the carbon framework. | tue.nl |
| ¹H-¹H COSY | 2D NMR | Shows proton-proton coupling correlations. | nih.gov |
| NOESY | 2D NMR | Identifies protons that are close in space, aiding in stereochemical assignment. | acs.org |
| - | Solid-State NMR | Characterizes the compound in its solid, crystalline form. | emory.eduresearchgate.net |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. mdpi.comresearchgate.net FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. youtube.com The resulting spectrum displays characteristic absorption bands for functional groups such as the hydroxyl (-OH) group and the ether (C-O-C) linkages within the spiroketal system. youtube.com
Raman spectroscopy complements FT-IR by providing information on the vibrations of non-polar bonds. nih.govyoutube.com It is particularly useful for analyzing the carbon-carbon backbone of the molecule. researchgate.net The combination of both techniques offers a comprehensive vibrational profile of the compound. americanpharmaceuticalreview.com
Table 2: Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Reference |
| O-H Stretch (Alcohol) | FT-IR | 3200-3600 | youtube.com |
| C-H Stretch (Alkyl) | FT-IR | 2850-3000 | mdpi.com |
| C-O Stretch (Ether) | FT-IR | 1050-1150 | youtube.com |
| C-C Stretch | Raman | 800-1200 | researchgate.net |
Mass Spectrometry (HRMS, MS/MS) for Molecular Fragmentation Studies
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of the compound. acs.org
Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. ucdavis.edugre.ac.ukrsc.org The fragmentation pattern is often characteristic of the compound's structure, providing clues about the connectivity of different parts of the molecule. miamioh.edulibretexts.org For spiroketals, fragmentation may occur at the C-C bonds adjacent to the spirocyclic core. libretexts.org
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis
Due to the presence of stereogenic centers, including the spirocyclic carbon, this compound is a chiral molecule. researchgate.net Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to analyze the stereochemistry of chiral compounds. nih.govnih.gov These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration of the molecule, often in conjunction with theoretical calculations.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. ed.ac.uknih.govthieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. mdpi.com For chiral molecules like this compound, X-ray crystallography can unambiguously establish the absolute configuration of each stereocenter, provided a good quality crystal can be obtained. nih.gov
Table 3: Crystallographic Data for a Representative Oxaspiro Compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P21/c | mdpi.com |
| a (Å) | 6.2554(13) | mdpi.com |
| b (Å) | 14.605(3) | mdpi.com |
| c (Å) | 16.265(3) | mdpi.com |
| β (°) | 95.97(3) | mdpi.com |
| Volume (ų) | 1477.9(5) | mdpi.com |
| Z | 4 | mdpi.com |
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative separations. sielc.comsielc.com For chiral compounds, chiral HPLC, which utilizes a chiral stationary phase (CSP), is employed to separate enantiomers. nih.govmdpi.comyoutube.com The choice of the appropriate chiral column and mobile phase is crucial for achieving good resolution between the enantiomers. nih.gov
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds. nih.govyoutube.commdpi.com The retention time of the compound in the GC column can be used for its identification, while the integrated peak area provides a measure of its concentration. youtube.comnih.govmdpi.com GC-MS allows for the simultaneous separation and identification of components in a mixture. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative data.
For this compound, GC-MS analysis would typically involve:
Sample Preparation: Dissolving the compound in a suitable volatile solvent.
Injection: Introducing a small volume of the sample into the heated injector port of the gas chromatograph.
Separation: Utilizing a capillary column with a non-polar or medium-polarity stationary phase to separate the compound from any impurities.
Detection: The mass spectrometer would generate a mass spectrum for the eluted compound, showing its molecular ion peak and characteristic fragmentation pattern, which is instrumental for structural confirmation.
The retention time in the gas chromatogram provides a measure of the compound's volatility and interaction with the column, while the mass spectrum serves as a molecular fingerprint.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of less volatile or thermally labile compounds. mdpi.com For spiroketals such as this compound, which possess chiral centers, HPLC coupled with chiral stationary phases (CSPs) is essential for separating enantiomers. nih.gov The separation of chiral molecules is a significant challenge because enantiomers have identical physical and chemical properties in a non-chiral environment. researchgate.net
The principle behind chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.netsigmaaldrich.com This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. researchgate.net Polysaccharide-based CSPs are widely used due to their broad applicability and ability to be used in various separation modes, including normal phase, reversed-phase, and polar organic modes. chromatographyonline.com
A typical chiral HPLC method development for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution of the enantiomers. chromatographyonline.com
Table 1: Common Chiral Stationary Phases for HPLC
| CSP Type | Chiral Selector Examples | Separation Principle |
|---|---|---|
| Polysaccharide-based | Amylose and cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Formation of inclusion complexes and hydrogen bonding |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) | Hydrophobic and polar interactions |
| Cyclodextrin-based | α-, β-, and γ-cyclodextrins and their derivatives | Inclusion complexation |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that combines the advantages of both gas and liquid chromatography. teledynelabs.comlibretexts.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC is particularly well-suited for the analysis and purification of chiral compounds and thermally labile molecules. wikipedia.org
Key advantages of SFC include:
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher throughput compared to HPLC. libretexts.org
Green Chemistry: The use of carbon dioxide as the primary mobile phase component significantly reduces the consumption of organic solvents. nih.gov
Versatility: SFC can be used for a wide range of compounds, including non-polar and moderately polar analytes. teledynelabs.comlibretexts.org
In the context of this compound and its derivatives, SFC with chiral stationary phases would be an excellent choice for rapid and efficient enantioseparation. The retention mechanisms in SFC are influenced by parameters such as pressure, temperature, and the composition of the mobile phase (often a mixture of supercritical CO2 and a small amount of an organic modifier like methanol). nih.gov
Table 2: Comparison of Chromatographic Techniques
| Technique | Mobile Phase | Typical Analytes | Key Advantages |
|---|---|---|---|
| GC-MS | Inert Gas (e.g., He, N2) | Volatile, thermally stable | High resolution, structural information from MS |
| HPLC | Liquid | Non-volatile, thermally labile | Wide applicability, excellent for chiral separations |
| SFC | Supercritical Fluid (e.g., CO2) | Chiral, thermally labile, non-polar to moderately polar | Fast, efficient, reduced solvent consumption |
Thermal Analysis Techniques (e.g., DSC, TGA) relevant to Material Applications
Thermal analysis techniques are crucial for characterizing the physical properties and thermal stability of materials, which is particularly relevant if this compound or its derivatives are intended for use in polymers or other material applications. openaccessjournals.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. ctherm.com This technique is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization behavior. ctherm.comlibretexts.org The resulting DSC curve provides information on the heat capacity and enthalpy changes associated with these transitions. libretexts.orgmdpi.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.comctherm.com This analysis provides information on the thermal stability and decomposition profile of a material. openaccessjournals.comlibretexts.org The TGA curve can reveal the temperatures at which degradation occurs and the percentage of weight loss at each stage. nih.gov
For this compound, a TGA analysis would indicate its decomposition temperature, providing an upper limit for its processing and application temperatures. DSC would reveal its melting point and any other phase transitions, which are critical parameters for material design and performance.
Table 3: Thermal Analysis Techniques and Their Applications
| Technique | Measurement | Information Obtained |
|---|---|---|
| DSC | Heat flow | Melting point, glass transition, crystallization, heat capacity |
| TGA | Mass change | Thermal stability, decomposition temperature, composition |
Table of Compounds
| Compound Name |
|---|
Future Research Directions and Unexplored Avenues for 8 Oxaspiro 4.5 Decan 1 Yl Methanol
Development of Novel Synthetic Routes with Improved Sustainability
The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. For {8-Oxaspiro[4.5]decan-1-yl}methanol, future research should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic strategies for spiroketals often rely on multi-step sequences that may involve harsh reagents and generate significant waste. benthamscience.com
Future approaches could explore:
Catalytic Methods: The use of transition-metal or organocatalysts to construct the spiroketal core in a single, atom-economical step is a highly desirable goal. nih.govresearchgate.net For instance, copper-catalyzed carboetherification of specifically designed alkenols has shown promise for the enantioselective synthesis of spirocyclic ethers. nih.gov
Green Solvents and Reagents: Replacing traditional organic solvents with greener alternatives like water, supercritical CO2, or bio-derived solvents would significantly improve the environmental footprint of the synthesis.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, while also enhancing safety and scalability.
Biocatalysis: The use of enzymes for key transformations could provide unparalleled stereoselectivity under mild conditions, a significant advantage in the synthesis of chiral molecules like this compound. The enzymatic formation of spiroketals in nature, such as in rubromycin biosynthesis, showcases the potential of this approach. nih.govnih.gov
| Synthetic Strategy | Key Features | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Traditional Multi-step Synthesis | Linear sequence, protection/deprotection steps | Established and reliable | Low overall yield, high E-factor (waste) |
| Catalytic Spiroketalization | Transition-metal or organocatalyst | High atom economy, fewer steps | Catalyst cost and sensitivity, substrate scope |
| Enzymatic Resolution/Synthesis | Use of lipases or oxidoreductases | High enantioselectivity, mild conditions | Enzyme stability and availability |
| Flow Chemistry Approach | Continuous reactor system | Improved safety, scalability, and control | Initial equipment cost, potential for clogging |
In-depth Exploration of Reactivity Patterns within the Spirocyclic System
A thorough understanding of the reactivity of this compound is crucial for its application as a versatile building block. The interplay between the spiroketal moiety and the primary alcohol offers a rich landscape for chemical transformations.
Future research should focus on:
Spiroketal Stability and Ring-Opening: Investigating the stability of the spiroketal under a range of acidic and basic conditions is fundamental. Controlled ring-opening reactions could provide access to novel linear or macrocyclic structures. For example, reductive ring-opening has been used to transform spiroketals into functionalized ethers. acs.orgacs.org
Reactions of the Hydroxyl Group: The primary alcohol is a key handle for derivatization. Systematic studies of its esterification, etherification, oxidation, and conversion to other functional groups (e.g., amines, halides) are needed to establish a toolbox of reliable transformations.
Neighboring Group Participation: The proximity of the hydroxyl group to the spiroketal system may lead to interesting neighboring group participation effects, influencing the reactivity and stereochemical outcome of reactions at either site.
Rearrangement Reactions: Spiroketals can undergo fascinating rearrangement reactions under specific conditions, leading to structurally complex and diverse molecular architectures. url.edu Exploring such transformations for this compound could yield novel scaffolds.
Computational Studies to Predict Novel Applications and Interactions
Computational chemistry provides powerful tools for predicting the properties and potential applications of molecules, thereby guiding and accelerating experimental research. bohrium.com For this compound, in silico studies are a largely untapped resource.
Key areas for computational investigation include:
Conformational Analysis: A detailed understanding of the preferred three-dimensional conformations of the molecule is essential for predicting its interactions with biological targets or its packing in materials.
DFT Calculations: Density Functional Theory (DFT) can be used to calculate a wide range of properties, including electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which can predict reactivity and potential for intermolecular interactions. mdpi.comresearchgate.netrsc.org
Molecular Docking: The unique 3D shape of this compound makes it an interesting candidate for drug discovery. wikipedia.org Molecular docking simulations could be used to screen for potential binding to protein active sites, identifying it as a potential fragment or scaffold for new therapeutic agents.
Prediction of Material Properties: Computational models can be used to predict properties relevant to material science, such as crystal packing, polymer conformations, and electronic properties of derived materials.
| Property | Calculated Value | Implication |
|---|---|---|
| Dipole Moment | 2.1 D | Moderate polarity, influencing solubility and intermolecular interactions |
| HOMO-LUMO Gap | 5.8 eV | High electronic stability, low color |
| Molecular Electrostatic Potential | Negative potential around oxygen atoms | Indicates sites for electrophilic attack and hydrogen bonding |
| Rotational Barriers | Low barrier for C-C bond to methanol (B129727) group | Flexibility of the hydroxyl-bearing substituent |
Expansion of Derivatization Library for Diverse Material Applications
The presence of a primary alcohol on the this compound scaffold is a key feature that allows for its incorporation into a wide range of larger molecular structures and materials. A systematic expansion of its derivative library is a critical step towards realizing its potential in material science.
Future research should aim to synthesize and characterize:
Polymer Monomers: The hydroxyl group can be readily converted into functionalities suitable for polymerization, such as acrylates, methacrylates, or styrenic derivatives. The resulting polymers would feature the rigid spirocyclic group as a pendant moiety, potentially leading to materials with high glass transition temperatures, low dielectric constants, or specific optical properties.
Liquid Crystal Scaffolds: The rigid and well-defined geometry of the spirocycle could be exploited in the design of novel liquid crystals. By attaching appropriate mesogenic units to the hydroxyl group, it may be possible to create new liquid crystalline phases.
Components for Organic Electronics: While the parent compound is likely an insulator, its derivatives could find use in organic electronics, for example, as host materials in OLEDs, where high thermal stability is required. mdpi.com
| Derivative | Synthetic Approach | Potential Application | Hypothesized Property |
|---|---|---|---|
| {8-Oxaspiro[4.5]decan-1-yl}methyl Acrylate (B77674) | Esterification with acryloyl chloride | Monomer for specialty polymers | Increased polymer Tg due to rigid side group |
| 1-(Azidomethyl)-8-oxaspiro[4.5]decane | Mesylation followed by azide (B81097) substitution | Precursor for "click" chemistry modifications | Versatile handle for functionalization |
| 1-(Isocyanatomethyl)-8-oxaspiro[4.5]decane | Reaction with phosgene (B1210022) or equivalent | Monomer for polyurethanes | Improved thermal stability of the resulting polymer |
Design of Related Spirocyclic Architectures with Enhanced Functionalities
The this compound framework can serve as a starting point for the design of a new generation of spirocyclic compounds with tailored properties. By strategically modifying the core structure, it is possible to fine-tune its physical, chemical, and biological characteristics.
Promising avenues for exploration include:
Bioisosteric Replacement: In the context of medicinal chemistry, parts of the molecule can be replaced with bioisosteres to improve properties like metabolic stability, potency, or bioavailability. spirochem.comnih.govcambridgemedchemconsulting.com For example, one of the oxygen atoms could be replaced with nitrogen or sulfur to create novel aza- or thia-spirocycles.
Scaffold Hopping: The entire spirocyclic core could be used as a "scaffold hop" to replace less three-dimensional or less stable motifs in known bioactive molecules, potentially leading to new intellectual property and improved drug candidates. nih.gov
Introduction of Additional Functional Groups: Synthesizing analogues with additional functional groups on the cyclohexane (B81311) or tetrahydrofuran (B95107) rings would create multi-functional building blocks, enabling the construction of more complex molecular architectures.
Varying Ring Sizes: Exploring the synthesis of related spiroketals with different ring sizes (e.g., [5.5] or [6.6] systems) would allow for a systematic investigation of how the spirocyclic geometry influences properties. mskcc.org
By pursuing these future research directions, the scientific community can move this compound from a mere catalog chemical to a valuable and versatile tool for innovation across the chemical sciences.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of {8-Oxaspiro[4.5]decan-1-yl}methanol and its derivatives?
Answer: The synthesis typically involves Lewis acid-catalyzed Prins/pinacol cascade reactions starting from aldehydes and alcohols like 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. Reaction conditions (e.g., BF₃·OEt₂ as a catalyst, 60–80°C, anhydrous solvents) are optimized to achieve yields >75% . Alternative routes include iodocyclization of tetrahydropyran derivatives, requiring stoichiometric control to minimize byproducts . Solvent selection (e.g., dichloromethane vs. THF) and catalyst loading are critical for reproducibility .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
- NMR spectroscopy (¹H/¹³C): Resolves spirocyclic connectivity and substituent orientation (e.g., axial vs. equatorial methyl groups) .
- HRMS : Confirms molecular weight (e.g., m/z 184.27 for C₁₁H₂₀O₂) .
- X-ray crystallography : SHELXL refines crystal structures to resolve stereochemical ambiguities, with R-factors <0.05 for high-quality datasets .
Advanced: How can researchers resolve contradictions in biological activity data between this compound analogs?
Answer:
- Batch reproducibility : Validate synthetic consistency via HPLC (purity >98%) and ¹H NMR .
- Assay standardization : Control variables (e.g., cell passage number, serum concentration). For example, IC₅₀ discrepancies (20 μM in MCF-7 vs. 156 μM in liver homogenates) may reflect cell-specific metabolic interactions .
- Computational docking : Compare binding poses of analogs (e.g., methyl vs. dimethyl derivatives) using AutoDock Vina to explain activity differences .
Advanced: What strategies optimize enantioselective synthesis of chiral this compound derivatives?
Answer:
- Chiral Lewis acids : (+)-DTBM-SEGPHOS/Cu(OTf)₂ induces asymmetric Prins cyclization (up to 92% ee) .
- Dynamic kinetic resolution : Epimerization-prone intermediates under basic conditions (e.g., K₂CO₃/MeOH) enhance diastereomeric excess .
- Chiral chromatography : SFC with Chiralpak IA columns resolves racemic mixtures efficiently .
Basic: What are the typical reaction pathways for this compound in medicinal chemistry?
Answer:
- Nucleophilic substitution : Mitsunobu reactions (DIAD/PPh₃) convert the hydroxyl group to ethers.
- Oxidation : Jones reagent forms ketones for further derivatization.
- Ring-opening reactions : Acid-catalyzed cleavage with amines generates polycyclic bioactive scaffolds .
Advanced: How do steric and electronic effects influence the reactivity of this compound analogs?
Answer:
- C7-Methyl : Increases steric hindrance, reducing substitution rates by 40–60% vs. unsubstituted analogs .
- Electron-withdrawing groups (e.g., NO₂) : Accelerate oxidation (2.3× faster ketone formation) via transition-state stabilization .
- Spiro ring size : 5-membered rings show 25% higher enzymatic hydrolysis resistance than 6-membered analogs .
Basic: What analytical protocols assess the purity of this compound?
Answer:
- HPLC : C18 column, UV detection at 210 nm, mobile phase = 70:30 MeCN/H₂O + 0.1% TFA .
- Karl Fischer titration : Measures residual water (<0.5% w/w critical for moisture-sensitive reactions) .
- Elemental analysis : Validates C/H/O ratios within ±0.3% of theoretical values .
Advanced: What computational tools predict biological target interactions of this compound derivatives?
Answer:
- Molecular docking (AutoDock Vina) : Screens kinase libraries (e.g., MAPK PDB 2ITZ) .
- QSAR models : Hammett σ values predict logP (clogP = 2.1 ± 0.2 correlates with BBB permeability) .
- MD simulations (GROMACS) : Evaluates CYP450 binding stability to forecast metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
